Diketopiperazine derivative OF quinapril

Catalog No.
S13910809
CAS No.
M.F
C25H28N2O4
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diketopiperazine derivative OF quinapril

Product Name

Diketopiperazine derivative OF quinapril

IUPAC Name

ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3

InChI Key

NDDYKENLGBOEPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C

Diketopiperazine derivative of quinapril is a chemical compound formed through the cyclization of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The diketopiperazine structure arises when two amino acids are linked by a peptide bond, resulting in a cyclic compound that can significantly influence the pharmacological properties of the original drug. The molecular formula for this derivative is C25H28N2O4, and it has a molecular weight of 420.50 g/mol .

The formation of the diketopiperazine derivative from quinapril typically occurs through a cyclization reaction, where the amine and carboxylic acid groups of adjacent amino acids react to form a cyclic structure. This reaction can be facilitated under acidic conditions or elevated temperatures, where quinapril may lose water and hydrogen chloride, leading to the generation of diketopiperazine impurities .

The general reaction can be summarized as follows:

  • Cyclization Reaction:
    • Quinapril + Heat/Acid → Diketopiperazine derivative of quinapril + By-products (e.g., water, hydrogen chloride).

Diketopiperazine derivatives, including that of quinapril, exhibit biological activity primarily as ACE inhibitors. By inhibiting ACE, these compounds prevent the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The presence of the diketopiperazine structure may alter the pharmacokinetics and pharmacodynamics compared to non-cyclized forms, potentially affecting their efficacy and safety profiles .

The synthesis of diketopiperazine derivatives from quinapril can be achieved through various methods:

  • Direct Cyclization: Heating quinapril in solution under acidic conditions promotes cyclization.
  • Salt Formation: Stabilizing quinapril as a salt (e.g., hydrochloride) can minimize the formation of diketopiperazine impurities during synthesis.
  • Controlled Conditions: Employing specific solvents and temperatures can help control the cyclization process and yield higher purity products .

A typical synthetic route may involve:

  • Dissolving quinapril in an appropriate solvent.
  • Adjusting pH to acidic conditions.
  • Heating under reflux to facilitate cyclization.

Diketopiperazine derivatives of quinapril are primarily utilized in pharmaceutical formulations as antihypertensive agents. Their unique structural properties may enhance solubility and bioavailability compared to traditional forms of quinapril. Additionally, they are studied for their potential roles in treating cardiovascular diseases due to their mechanism of action as ACE inhibitors .

Studies on diketopiperazine derivatives have indicated that their interactions with biological targets may differ from those of non-cyclized quinapril. Understanding these interactions is crucial for predicting efficacy and side effects. For instance, variations in binding affinity to ACE or alterations in metabolic pathways could lead to differences in therapeutic outcomes .

Several compounds share structural similarities with diketopiperazine derivatives of quinapril, particularly other ACE inhibitors that can also form diketopiperazines:

Compound NameStructure TypeUnique Features
EnalaprilDipeptideLess prone to diketopiperazine formation
LisinoprilDipeptideMore stable due to its unique structure
RamiprilDipeptideExhibits different pharmacokinetic properties
MoexiprilDipeptideSimilar cyclization potential but different impurities
PerindoprilDipeptideKnown for its long half-life and sustained action

Uniqueness: The diketopiperazine derivative of quinapril is particularly notable for its propensity to form under certain conditions, which may lead to stability issues not seen with other ACE inhibitors. This characteristic necessitates careful formulation strategies during drug development .

The formation of diketopiperazine derivatives from quinapril exhibits fundamentally different mechanistic pathways and kinetic profiles depending on whether the cyclization occurs in the solid state or solution phase [1] [2] [3]. These distinct reaction environments lead to significantly different rate-determining steps, activation energies, and overall reaction dynamics.

Solid-State Cyclization Mechanisms

In solid-state conditions, quinapril hydrochloride undergoes cyclization through a direct intramolecular mechanism where the escape of hydrogen chloride serves as the rate-limiting step [1] [2]. Thermal analysis studies demonstrate that solid quinapril hydrochloride converts to its diketopiperazine derivative with an activation energy ranging from 30 to 35 kilocalories per mole [4] [5]. The reaction proceeds through initial desolvation of any crystalline solvates, followed by direct cyclization with concurrent elimination of water and hydrogen chloride [1] [2].

Thermogravimetric analysis reveals that the solid-state transformation occurs in distinct stages [1] [4]. The first stage involves the loss of any coordinated solvent molecules, such as acetonitrile in quinapril hydrochloride acetonitrile solvate, which occurs at approximately 60 degrees Celsius [1]. This is followed by the primary cyclization reaction, where the amino terminus attacks the carbonyl carbon of the second amino acid residue, forming the characteristic six-membered diketopiperazine ring with elimination of hydrogen chloride and water [1] [2].

The solid-state reaction demonstrates first-order kinetics throughout the temperature range of 60 to 104 degrees Celsius [4] [5]. Molecular mobility studies indicate that below the glass transition temperature of 91 degrees Celsius, the temperature dependence of chemical reactivity correlates closely with molecular mobility [5]. However, above the glass transition temperature, the reaction rate becomes slower than predicted from molecular mobility alone, attributed to particle agglomeration and sintering effects that reduce the surface area available for hydrogen chloride escape [5].

Solution-Phase Cyclization Dynamics

Solution-phase cyclization of quinapril follows a markedly different mechanistic pathway where zwitterion formation constitutes the rate-determining step [1] [6] [7]. The reaction proceeds through initial formation of a quinapril zwitterion, which then undergoes intramolecular cyclization to yield the diketopiperazine product [1] [6]. This mechanism is significantly more complex than the solid-state pathway and exhibits pronounced sensitivity to solution conditions.

The activation energy for solution-phase cyclization varies considerably with reaction conditions, ranging from 19.1 kilocalories per mole in water-assisted mechanisms to higher values in aprotic solvents [8] [6]. Water plays a crucial role in lowering the activation barrier by participating in six-membered ring transition states, which are more stable than the four-membered ring intermediates observed in water-free conditions [8]. The presence of water molecules enables proton transfer through acceptor-donor bridging, a role that cannot be fulfilled by surrounding peptide molecules alone [8].

The solution-phase reaction exhibits first-order kinetics with rate constants spanning more than three orders of magnitude depending on solvent properties [6] [7]. The reaction rate is significantly enhanced in basic conditions, where deprotonation of the amino terminus increases its nucleophilicity [6] [7]. Conversely, strongly acidic conditions can protonate the amino group, reducing its nucleophilic character and slowing the cyclization process [6].

Comparative Analysis of Cyclization Dynamics

ParameterSolid-StateSolution-Phase
Rate Limiting StepHydrogen chloride escapeZwitterion formation
Activation Energy (kcal/mol)30-3519.1 (with water assistance)
Primary PathwayDirect cyclization with dehydrohalogenationZwitterion-mediated cyclization
Temperature Range (°C)60-10420-85
Kinetic OrderFirst-orderFirst-order
pH DependenceMinimalSignificant (rate increases with pH)
Solvent EffectsNot applicableRate spans >3 orders of magnitude

The fundamental difference between these two pathways lies in the nature of the transition state and the molecular environment surrounding the reacting species [8] [6] [4]. Solid-state cyclization is primarily controlled by the physical process of hydrogen chloride elimination, while solution-phase cyclization is governed by the electronic and steric factors that influence zwitterion stability and nucleophilic attack [8] [6].

Catalytic Pathways for Zwitterion-Mediated Ring Closure

The formation of quinapril diketopiperazine derivatives through zwitterion-mediated pathways involves several distinct catalytic mechanisms, each exhibiting unique rate enhancement factors and mechanistic characteristics [8] [9] [10] [11]. These pathways range from spontaneous cyclization to highly efficient enzyme-catalyzed processes.

Spontaneous Zwitterion Formation and Cyclization

The uncatalyzed cyclization of quinapril proceeds through direct intramolecular nucleophilic attack of the amino terminus on the carbonyl carbon of the adjacent amino acid residue [8] [6]. This spontaneous process exhibits high activation barriers, typically ranging from 34.3 to 41.8 kilocalories per mole [8]. The reaction mechanism involves initial formation of a zwitterionic intermediate where the amino group is protonated and the carboxyl group is deprotonated [8] [6].

Computational studies using density functional theory methods reveal that the spontaneous cyclization pathway involves four-membered ring transition states that are inherently unstable [8]. The high energy barrier associated with this pathway makes it kinetically unfavorable under physiological conditions, necessitating catalytic assistance for efficient conversion [8].

Acid-Catalyzed Zwitterion-Mediated Cyclization

Acid catalysis enhances the cyclization rate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon [10] [6]. This activation reduces the activation barrier to approximately 25 to 30 kilocalories per mole, representing a 2 to 5-fold rate enhancement compared to the uncatalyzed reaction [10] [6]. The acid-catalyzed mechanism is particularly effective with carboxylic acids, which can form hydrogen bonds with both the substrate and the transition state [10] [6].

Mechanistic studies demonstrate that the acid catalyst coordinates with the carbonyl oxygen through hydrogen bonding, polarizing the carbon-oxygen double bond and facilitating nucleophilic attack [10]. The effectiveness of acid catalysis depends on the strength of the acid and its ability to form stable hydrogen bonds with the substrate [10] [6].

Base-Catalyzed Enhancement Mechanisms

Base catalysis operates through deprotonation of the amino group, increasing its nucleophilicity and facilitating attack on the carbonyl carbon [6] [7]. This mechanism provides substantial rate enhancement, typically 10 to 50-fold compared to uncatalyzed reactions [6] [7]. The activation barrier is reduced to approximately 15 to 20 kilocalories per mole under basic conditions [6] [7].

The base-catalyzed pathway is particularly sensitive to the nature and concentration of the base [6] [7]. Triethylamine and other organic bases are especially effective catalysts, as they can selectively deprotonate the amino group without interfering with other functional groups in the molecule [6]. The effectiveness of base catalysis increases with increasing solution pH, with optimal rates observed at pH values between 8 and 10 [6] [7].

Water-Assisted Catalytic Mechanisms

Water molecules play a unique catalytic role in diketopiperazine formation by facilitating proton transfer and stabilizing transition states [8] [6]. The water-assisted mechanism exhibits remarkable rate enhancement, with factors ranging from 1000 to 10000-fold compared to anhydrous conditions [8] [6]. The activation barrier is reduced to approximately 19.1 kilocalories per mole in the presence of water [8].

The catalytic mechanism involves water molecules forming six-membered ring transition states that are significantly more stable than four-membered ring alternatives [8]. Water acts as both a proton acceptor and donor, creating a bridging network that facilitates the cyclization process [8]. This mechanism explains the observed acceleration of diketopiperazine formation in aqueous environments and the importance of hydration in biological systems [8] [6].

Enzyme-Catalyzed Diketopiperazine Formation

Nonribosomal peptide synthetases represent the most efficient catalytic systems for diketopiperazine formation, achieving rate enhancements exceeding 10000-fold compared to uncatalyzed reactions [12] [9]. These enzymes utilize dedicated condensation and thiolation domains to facilitate cyclization with activation barriers typically below 10 kilocalories per mole [12] [9].

The enzyme-catalyzed mechanism involves specific protein-substrate interactions that precisely orient the reacting groups and stabilize the transition state [12] [9]. Cyclodipeptide synthases employ aminoacyl-transfer ribonucleic acid substrates and utilize sophisticated active site architectures to achieve stereospecific cyclization [9]. These enzymes demonstrate the ultimate efficiency achievable through catalytic assistance in diketopiperazine formation [12] [9].

Catalytic Pathway Comparison

Mechanism TypeRate Enhancement FactorMechanism DescriptionActivation Barrier (kcal/mol)
Spontaneous Cyclization1 (baseline)Direct intramolecular nucleophilic attack34.3-41.8
Acid-Catalyzed2-5xProtonation activates carbonyl electrophile25-30
Base-Catalyzed10-50xDeprotonation increases nucleophile reactivity15-20
Zwitterion-Mediated100-1000xDipolar intermediate stabilizes transition state19.1
Water-Assisted1000-10000xWater forms six-membered transition state19.1
Enzyme-Catalyzed (NRPS)>10000xDedicated condensation and thiolation domains<10

Solvent Effects on Reaction Kinetics and Stereochemical Outcomes

Solvent properties exert profound influence on both the kinetics and stereochemical outcomes of quinapril diketopiperazine formation [6] [7] [13]. The reaction rate varies by more than three orders of magnitude across different solvents, while stereochemical integrity can be maintained or compromised depending on solvent characteristics [6] [7] [13].

Kinetic Solvent Effects

The rate of diketopiperazine formation from quinapril exhibits dramatic dependence on solvent properties, with first-order rate constants ranging from 1.8 × 10⁻⁶ seconds⁻¹ in acetonitrile to 2.1 × 10⁻³ seconds⁻¹ in acetone [6] [7]. This variation reflects the complex interplay between solvent polarity, hydrogen bonding capacity, and cohesive energy density [6] [7].

Correlation analysis using Kamlet-Taft solvent parameters reveals that solvents with high capacity to stabilize charged or dipolar solutes significantly retard the reaction rate [6] [7]. Conversely, solvents with high cohesive energy density values substantially increase the reaction rate [6] [7]. This relationship suggests that the transition state is less polar than the ground state, consistent with the formation of a more compact, intramolecularly hydrogen-bonded species during cyclization [6] [7].

Aprotic solvents generally support slower reaction rates compared to protic solvents of similar polarity [6] [7]. Acetonitrile and dimethyl sulfoxide, both aprotic solvents, exhibit relatively low rate constants despite their high polarity [6] [7]. This behavior is attributed to their inability to participate in hydrogen bonding networks that can stabilize the transition state [6] [7].

Protic Solvent Effects

Protic solvents demonstrate enhanced reaction rates due to their ability to participate in hydrogen bonding with both the substrate and the transition state [6] [7]. Alcoholic solvents such as methanol, ethanol, and butanol show progressively increasing rate constants with decreasing polarity [6] [7]. This trend suggests that while hydrogen bonding capability is important, excessive solvent polarity can overstabilize the zwitterionic starting material relative to the transition state [6] [7].

Water represents a special case among protic solvents, exhibiting intermediate reaction rates despite its high polarity [6] [7]. The unique properties of water as both a strong hydrogen bond donor and acceptor create a complex solvation environment that can both stabilize and destabilize different species along the reaction coordinate [6] [7].

Stereochemical Solvent Effects

Solvent choice significantly influences the stereochemical outcome of diketopiperazine formation, particularly regarding epimerization of stereogenic centers [13]. Aprotic solvents such as acetonitrile and dimethyl sulfoxide generally preserve stereochemical integrity, maintaining the original configuration of amino acid residues [13]. This retention is attributed to the absence of protic species that could facilitate enolization and subsequent epimerization [13].

Protic solvents, particularly those with high hydrogen bonding capacity, can promote epimerization through facilitation of enolate formation [13]. Studies with diketopiperazines containing proline residues demonstrate that aqueous conditions lead to significant epimerization, while organic solvents maintain stereochemical integrity [13]. The epimerization process involves deprotonation of the alpha-carbon adjacent to the carbonyl group, followed by reprotonation with potential inversion of configuration [13].

Basic conditions in protic solvents particularly favor epimerization processes [13]. Under basic aqueous conditions, enolization of specific carbon-hydrogen bonds occurs preferentially, leading to stereochemical scrambling [13]. The selectivity of enolization depends on the substitution pattern and conformational preferences of the diketopiperazine ring [13].

Quantitative Solvent Parameter Relationships

SolventRelative Rate (k_obs)Polarity IndexStereochemical OutcomeHydrogen Bonding Capacity
Acetonitrile1.8 × 10⁻⁶5.8RetentionAcceptor only
Dimethyl sulfoxide8.5 × 10⁻⁶7.2RetentionAcceptor only
Methanol2.8 × 10⁻⁵5.1Partial epimerizationDonor/Acceptor
Ethanol1.2 × 10⁻⁴4.3Partial epimerizationDonor/Acceptor
Water6.7 × 10⁻⁴10.2Significant epimerizationStrong Donor/Acceptor
Butanol1.4 × 10⁻³3.9RetentionDonor/Acceptor
Acetone2.1 × 10⁻³5.1RetentionAcceptor only

Mechanistic Implications of Solvent Effects

The observed solvent effects provide insight into the mechanism of diketopiperazine formation and the nature of the transition state [6] [7]. The negative correlation between reaction rate and solvent polarity suggests that the transition state is less polar than the ground state, consistent with the formation of a more compact, cyclized structure [6] [7]. The positive correlation with cohesive energy density indicates that the reaction benefits from solvents that can stabilize the transition state through van der Waals interactions [6] [7].

The differential effects of protic and aprotic solvents highlight the importance of hydrogen bonding in both rate acceleration and stereochemical control [6] [7] [13]. Protic solvents can simultaneously accelerate the cyclization reaction through transition state stabilization while promoting unwanted side reactions such as epimerization [6] [7] [13]. This dual role necessitates careful solvent selection to optimize both reaction rate and stereochemical fidelity [6] [7] [13].

Thermodynamic Parameters in Different Solvents

ConditionActivation Energy (kJ/mol)Enthalpy (kJ/mol)Entropy (J/mol·K)Rate Constant (s⁻¹) at 25°C
Solid-state (amorphous)125-14689-117-25 to +511.0 × 10⁻⁸
Solution (acetonitrile)75-8570-80-15 to -51.8 × 10⁻⁶
Solution (water, pH 7)95-10585-95-20 to -106.7 × 10⁻⁴
Solution (basic conditions)60-7055-65-10 to +53.0 × 10⁻³
Tablet formulation110-120105-115-30 to -202.5 × 10⁻⁷
High humidity (76% RH)100-11095-105-25 to -155.2 × 10⁻⁷

Counterion Selection and Salt Formation Impacts on Molecular Mobility

The selection of appropriate counterions represents a critical approach for stabilizing quinapril-based therapeutics against diketopiperazine derivative formation. Quinapril, as an angiotensin-converting enzyme inhibitor, exhibits inherent dipeptide characteristics that render it susceptible to intramolecular cyclization reactions leading to degradation products [1]. The molecular mobility of quinapril in different salt forms directly correlates with the rate of diketopiperazine formation, making counterion selection a fundamental consideration in pharmaceutical development.

Tris(hydroxymethyl)amino methane as an Optimal Counterion

The formation of quinapril tris(hydroxymethyl)amino methane salt represents a significant advancement in quinapril stabilization strategies. This salt demonstrates exceptional thermal stability, maintaining structural integrity even at elevated temperatures of 80°C for extended periods of 72 hours with minimal diketopiperazine formation [1]. The tris(hydroxymethyl)amino methane counterion provides multiple hydroxyl groups that serve as hydrogen bond donors, creating an extensive three-dimensional network of intermolecular interactions that effectively restrict molecular mobility.

The relative degradation rates of quinapril tris salt compared to quinapril hydrochloride demonstrate remarkable improvement, with rates of 0.008 and 0.003 at 60°C and 80°C respectively, representing more than 100-fold reduction in degradation compared to the hydrochloride salt [1]. This dramatic stabilization effect results from the dual mechanism of ionic bonding combined with extensive hydrogen bonding networks, effectively immobilizing the quinapril molecule and preventing the intramolecular cyclization that leads to diketopiperazine formation.

Comparative Analysis of Alternative Counterions

The evaluation of alternative counterions reveals significant variations in stabilization efficacy. Quinapril erbumine salt, formed with tertiary-butylamine, demonstrates inferior stability compared to the tris salt, with relative degradation rates of 1.28 and 1.73 at 60°C and 80°C respectively [1]. This poor performance stems from the limited hydrogen bonding capacity of tertiary-butylamine, which lacks the multiple hydroxyl groups present in tris(hydroxymethyl)amino methane.

Quinapril magnesium salt exhibits moderate stabilization with relative degradation rates of 0.85 and 0.59 at 60°C and 80°C respectively [1]. While the divalent magnesium cation provides stronger ionic interactions compared to monovalent counterions, the absence of extensive hydrogen bonding networks limits its stabilization potential compared to the tris salt.

Molecular Mobility Considerations

The relationship between molecular mobility and chemical stability in quinapril formulations follows well-established principles of solid-state pharmaceutical chemistry. Amorphous quinapril hydrochloride exhibits high molecular mobility with a glass transition temperature of 91°C and activation energy for degradation of 30-35 kcal/mol [2]. This elevated mobility facilitates the intramolecular cyclization reactions that produce diketopiperazine impurities.

The crystalline forms of quinapril salts demonstrate significantly reduced molecular mobility compared to amorphous forms. The tris salt exhibits highly restricted molecular motion due to the extensive hydrogen bonding network, effectively preventing the conformational changes necessary for diketopiperazine formation. This restriction of molecular mobility represents the primary mechanism by which counterion selection influences quinapril stability.

Hydrogen Bonding Networks in Crystal Engineering Approaches

The application of crystal engineering principles to quinapril stabilization focuses on the systematic design of hydrogen bonding networks that enhance molecular stability while maintaining pharmaceutical compatibility. The formation of structured hydrogen bonding networks represents a sophisticated approach to controlling molecular mobility and preventing degradation reactions.

Nitromethane Solvate Hydrogen Bonding Architecture

The quinapril hydrochloride nitromethane solvate demonstrates the importance of specific hydrogen bonding interactions in stabilization strategies. Single crystal X-ray diffraction analysis reveals a complex network of intermolecular hydrogen bonds that contribute to enhanced stability [1]. The nitromethane molecules occupy crystalline cavities and form specific interactions including oxygen-hydrogen to chloride bonds with distances of 2.19 Å, nitrogen-hydrogen to chloride bonds at 2.43 Å, and carbon-hydrogen to oxygen interactions at 2.56 Å.

The nitromethane solvate exhibits relative degradation rates of 0.20 and 0.16 at 60°C and 80°C respectively, representing a five-fold improvement compared to unsolvated quinapril hydrochloride [1]. This stabilization results from the hydrogen bonding network that restricts molecular mobility and controls the rate of hydrogen chloride escape, which represents the rate-determining step in diketopiperazine formation.

Three-Dimensional Hydrogen Bonding Framework in Tris Salt

The quinapril tris salt exhibits the most sophisticated hydrogen bonding network among the investigated forms. The crystal structure reveals a three-dimensional framework formed through multiple oxygen-hydrogen to oxygen and nitrogen-hydrogen to oxygen interactions [1]. Specific hydrogen bonds include oxygen-hydrogen to oxygen interactions at 1.985 Å and nitrogen-hydrogen to oxygen bonds at 1.793 Å, creating interconnected chains that propagate in the crystalline lattice.

The tris salt demonstrates the formation of R33(18) ring motifs that connect molecules into one-dimensional polymeric chains along the crystallographic direction. These chains interconnect through additional hydrogen bonds to form molecular channels, ultimately generating a three-dimensional framework that severely restricts molecular mobility [1]. This extensive network represents the most effective stabilization mechanism identified for quinapril-based therapeutics.

Spectroscopic Evidence of Hydrogen Bonding

Fourier transform infrared spectroscopy provides direct evidence for hydrogen bonding network formation in stabilized quinapril forms. The quinapril tris salt exhibits characteristic spectral changes including the absence of carboxylic acid oxygen-hydrogen stretching vibrations at 3709 cm⁻¹ and shifting of carbonyl stretching frequencies from 1647-1648 cm⁻¹ to 1625 cm⁻¹ [1]. These spectral modifications confirm the involvement of carboxylic acid and carbonyl groups in intermolecular hydrogen bonding.

The nitromethane solvate demonstrates specific infrared peaks that support the proposed hydrogen bonding network. The presence of characteristic peaks at 3030, 1743, 1701, and 1645 cm⁻¹ indicates the formation of specific hydrogen bonding interactions between quinapril molecules and nitromethane solvent [1]. These spectroscopic observations provide independent confirmation of the hydrogen bonding networks identified through crystallographic analysis.

Solvate Design Principles for Impurity Suppression

The systematic design of quinapril solvates represents a targeted approach to impurity suppression through controlled crystallization and molecular organization. Solvate formation provides opportunities to modify the solid-state environment surrounding quinapril molecules, thereby influencing degradation pathways and reaction kinetics.

Comparative Solvate Stability Analysis

The evaluation of multiple quinapril hydrochloride solvates reveals significant variations in stabilization efficacy. The nitromethane solvate demonstrates superior stability with relative degradation rates of 0.20 and 0.16 at 60°C and 80°C respectively [1]. This performance surpasses acetonitrile solvate (0.34 and 0.28), acetone solvate (0.36 and 0.38), methyl formate solvate (0.32 and 0.27), and toluene solvate (0.85 and 0.50) under equivalent conditions.

The superior performance of nitromethane solvate results from specific hydrogen bonding interactions that are absent or weak in alternative solvates. Acetonitrile solvate, despite similar dipole moment (3.47 D compared to 3.46 D for nitromethane), lacks the hydrogen bonding capacity necessary for effective stabilization [1]. This observation demonstrates that physical properties such as dipole moment and boiling point alone are insufficient predictors of solvate stabilization efficacy.

Mechanistic Basis for Solvate Stabilization

The mechanism of solvate-mediated stabilization involves multiple complementary effects that collectively suppress diketopiperazine formation. The primary mechanism involves the restriction of molecular mobility through incorporation of solvent molecules into the crystalline lattice. This incorporation creates physical barriers that impede the conformational changes necessary for intramolecular cyclization reactions [1].

The secondary mechanism involves the control of hydrogen chloride escape from the crystalline structure. In solid-state quinapril degradation, the escape of hydrogen chloride represents the rate-determining step for diketopiperazine formation [1]. Solvates that form strong hydrogen bonding networks with quinapril molecules effectively retard this escape process, thereby reducing overall degradation rates.

Desolvation Considerations

The stability of quinapril solvates during desolvation represents a critical consideration for pharmaceutical development. Most quinapril hydrochloride solvates undergo conversion to amorphous forms upon desolvation, which compromises their stability advantages [1]. This conversion occurs because the removal of solvent molecules creates lattice defects that promote molecular mobility and degradation reactions.

The nitromethane solvate demonstrates particular susceptibility to desolvation-induced destabilization. Thermal gravimetric analysis reveals solvent loss between 40°C and 125°C, followed by degradation between 125°C and 200°C [1]. This temperature-dependent behavior necessitates careful consideration of processing conditions and storage requirements for solvate-based formulations.

Solution-Phase Stability Implications

The investigation of solution-phase stability reveals important implications for solvate-based stabilization strategies. Quinapril tris salt demonstrates superior solution stability across multiple pH conditions compared to quinapril hydrochloride [1]. At pH 7.5, quinapril hydrochloride exhibits 0.28% diketopiperazine formation and 0.50% diacid formation, while quinapril tris salt shows only 0.06% and 0.04% respectively after 30 minutes at 25°C.

This solution-phase stability advantage extends across acidic, neutral, and basic conditions, suggesting that the stabilization mechanism persists even after dissolution. The maintenance of stability in solution indicates that the hydrogen bonding interactions established in the solid state continue to influence molecular behavior in the dissolved state, providing comprehensive protection against degradation pathways.

The systematic application of these stabilization strategies provides a comprehensive framework for developing quinapril-based therapeutics with enhanced stability profiles. The combination of optimal counterion selection, strategic hydrogen bonding network design, and systematic solvate engineering represents a multi-faceted approach to pharmaceutical stabilization that addresses both solid-state and solution-phase degradation mechanisms.

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XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

420.20490738 g/mol

Monoisotopic Mass

420.20490738 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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